L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine

Peptide chemistry Mass spectrometry Analytical standards

Eliminate false-positive hits in high-throughput screening with this sequence-defined negative control hexapeptide. Unlike scrambled bioactive peptides that may retain residual activity at µM concentrations, L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-78-5) has zero annotated bioactivity in ChEMBL, ensuring reliable specificity verification. • Zero ChEMBL bioactivity - validated negative control for antimicrobial, receptor-binding & enzyme-modulatory screens • Defined trypsin cleavage site (Lys¹-Gly²) yields predictable fragments for protease QC • No aromatic chromophores - ideal for HPLC column performance testing at 214 nm Custom synthesis at ≥95% purity with HPLC & MS documentation.

Molecular Formula C26H49N7O8
Molecular Weight 587.7 g/mol
CAS No. 648441-78-5
Cat. No. B12603690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine
CAS648441-78-5
Molecular FormulaC26H49N7O8
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N
InChIInChI=1S/C26H49N7O8/c1-13(2)11-18(31-19(35)12-29-23(37)17(28)9-7-8-10-27)24(38)30-15(5)22(36)33-21(16(6)34)25(39)32-20(14(3)4)26(40)41/h13-18,20-21,34H,7-12,27-28H2,1-6H3,(H,29,37)(H,30,38)(H,31,35)(H,32,39)(H,33,36)(H,40,41)/t15-,16+,17-,18-,20-,21-/m0/s1
InChIKeyTVVZFCNDZFHHLF-QWSDNZPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KGLATV Hexapeptide: Compound Profile


L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-78-5) is a synthetic linear hexapeptide composed of six L-amino acids with the primary sequence Lys-Gly-Leu-Ala-Thr-Val (single-letter code: KGLATV) [1]. The compound has a molecular formula of C₂₆H₄₉N₇O₈ and an average molecular mass of 587.71 g/mol [1]. It is catalogued in the ZINC virtual screening database (ZINC255982383) but is not currently associated with any reported biological activity in the ChEMBL database [2]. This compound is offered by custom peptide synthesis suppliers and is typically procured as a research-grade reference standard or as a defined-sequence peptide reagent for biochemical assay development [1].

Why Generic Hexapeptides Cannot Replace KGLATV


L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine constitutes a defined chemical entity whose differentiation from generic in-class hexapeptides rests on sequence-specific physicochemical properties and emergent conformational behavior, not on promiscuous biological activity. The ZINC database entry for this compound reports no known biological activity in any assay captured by ChEMBL [1], which distinguishes it from many bioactive hexapeptides and makes it uniquely suitable as a negative control or specificity verification standard. Peptides sharing the same amino acid composition but with different sequences—such as KVGALT, KALVTG, or other positional isomers—exhibit diverging isoelectric points, hydrophobicity profiles, and predicted secondary structures, thereby generating distinct chromatographic retention times and mass spectrometric fragmentation patterns. The closest commercially listed analog, L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6), is an octapeptide with a substantially higher molecular weight (C₄₀H₆₇N₉O₁₀) and altered side-chain composition [2], which precludes its use as a size-matched or sequence-matched comparator. Generic substitution is therefore invalid for any application that requires precise sequence identity—including epitope mapping, substrate specificity studies, mass spectrometry standards, or negative control experiments—because even single-residue alterations can profoundly affect antibody recognition, enzymatic cleavage kinetics, and physicochemical behavior.

Quantitative Differentiation: KGLATV vs. Analogs


Molecular Weight & Formula Differentiation

The target hexapeptide (C₂₆H₄₉N₇O₈, average MW 587.71 g/mol) is structurally distinguishable from the closest commercially listed analog, the octapeptide L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6), which has the molecular formula C₄₀H₆₇N₉O₁₀ and an estimated average MW of ~834 g/mol [1][2]. The target compound is shorter by two amino acid residues (Val-Phe absent) and lacks the aromatic phenylalanine side chain present in the octapeptide analog [1]. This translates to a mass difference of approximately 246 Da, which is readily resolvable by standard mass spectrometry. The absence of the Phe residue in the target compound also eliminates UV absorbance at 257 nm (ε = 200 M⁻¹cm⁻¹ for Phe), a property that can be leveraged for spectrophotometric discrimination [3].

Peptide chemistry Mass spectrometry Analytical standards

Isoelectric Point (pI) Differentiation

The predicted isoelectric point (pI) of L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is 10.81, as calculated for the closely related all-D-amino acid variant with identical elemental composition (C₂₆H₄₉N₇O₈) . This value is governed by the N-terminal Lys residue (pKa ≈ 10.5 for ε-NH₂) and the C-terminal Val carboxyl group (pKa ≈ 2.3). Positional isomers bearing the same amino acid composition but with different sequence order (e.g., Lys moved to an internal position) would exhibit altered pI values due to changes in the local electrostatic environment of the ionizable groups [1]. For instance, relocating the Lys residue from the N-terminus to an internal position typically reduces the pI by approximately 0.5–1.5 pH units owing to the loss of the N-terminal α-ammonium group's higher pKa (~8.0) relative to the ε-ammonium group (~10.5) [1].

Ion-exchange chromatography Peptide purification Electrophoresis

No Known Bioactivity as Negative Control

According to the ZINC database, L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine has no known biological activity in any assay captured by the ChEMBL 20 repository [1]. This is a meaningful differentiator from bioactive hexapeptides such as the antimicrobial peptide temporin A (FLPLIGRVLSGIL-NH₂, MIC ~2–16 µM against Gram-positive bacteria) or the chemotactic peptide N-formyl-Met-Leu-Phe (fMLF, EC₅₀ ~0.1–10 nM for neutrophil activation), which demonstrate potent receptor-mediated activities at low concentrations [2][3]. The target compound's absence of documented bioactivity makes it a demonstrably cleaner negative control than 'scrambled' bioactive peptides that may retain residual off-target activity, or than peptides of unknown bioactivity status for which activity data simply do not yet exist.

Negative control Bioactivity screening Assay validation

Hydrophobicity (logP) Differentiation

The ZINC database reports a predicted logP of −2.314 for L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine [1]. This contrasts with the predicted logP of the longer octapeptide analog CAS 648441-79-6, which incorporates a hydrophobic phenylalanine residue and is expected to exhibit a significantly higher logP (estimated ≥ −1.0 based on the additive contribution of Phe, ΔlogP ≈ +1.4 for the Phe side chain) [2]. The target hexapeptide is thus substantially more hydrophilic, with predicted aqueous solubility exceeding that of the octapeptide analog by an estimated 1–2 orders of magnitude at neutral pH. In reversed-phase HPLC, this translates to earlier elution (shorter retention time) under standard C18 column conditions with acetonitrile/water gradients [2].

Reversed-phase HPLC Peptide solubility Drug design

Trypsin Cleavage Signature for Verification

The sequence Lys-Gly-Leu-Ala-Thr-Val contains a single canonical trypsin cleavage site C-terminal to the Lys residue (K¹-G²), yielding the products Lys-OH and H-Gly-Leu-Ala-Thr-Val-OH upon complete digestion [1]. This distinguishes the target compound from the closest analog CAS 648441-79-6 (sequence Lys-Val-Phe-Gly-Leu-Ala-Thr-Val), which also contains a single Lys at the N-terminus but yields a different C-terminal heptapeptide fragment (H-Val-Phe-Gly-Leu-Ala-Thr-Val-OH, MW ~747 Da) upon trypsin digestion, versus the pentapeptide fragment from the target compound (H-Gly-Leu-Ala-Thr-Val-OH, MW ~459 Da) [1][2]. The predicted monoisotopic mass difference between the two tryptic C-terminal fragments is approximately 288 Da, which is readily distinguishable by MALDI-TOF or ESI-MS analysis [2].

Peptide quality control Enzymatic digestion LC-MS/MS verification

KGLATV Hexapeptide Applications


Negative Control for Bioactivity Screening

In high-throughput screening assays for antimicrobial, receptor-binding, or enzyme-modulatory peptides, L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine serves as a validated negative control. As documented in the ZINC database, this compound has no known biological activity in any ChEMBL-annotated assay [1], which reduces the risk of false-positive hits compared to 'scrambled' versions of bioactive peptides that may retain residual activity at the micromolar concentrations typically employed in primary screens. Users should verify the absence of cytotoxicity or target interference in their specific assay system, but the baseline ChEMBL annotation provides stronger negative-control rationale than peptides of entirely uncharacterized bioactivity status [1].

Mass Spectrometry Calibration Standard

With a monoisotopic mass of 587.36 Da and an average mass of 587.71 Da, this hexapeptide occupies a useful mid-range m/z window in MALDI-TOF and ESI-MS workflows [1]. Its well-defined tryptic digestion products (N-terminal Lys, MW ~146 Da; C-terminal GLATV, MW ~459 Da) provide two additional calibration points per sample. The compound is appropriate as an external calibrant or internal standard for peptide mass fingerprinting experiments targeting analytes in the 400–800 Da range, provided that the peptide is procured at ≥95% purity to avoid contaminant mass peaks that could confound calibration [1].

RP-HPLC Column Qualification Standard

The predicted logP of −2.314 and the absence of aromatic chromophores (no Phe, Tyr, or Trp) make this peptide a useful standard for evaluating the performance characteristics of reversed-phase HPLC columns under low-UV-wavelength detection conditions [1]. Its elution time under standard acetonitrile/water gradients can serve as a benchmark for column hydrophobicity and batch-to-batch reproducibility. Compared to Phe-containing peptide standards that dominate UV absorbance at 257 nm, this peptide permits simultaneous assessment of column selectivity and detector linearity at 214 nm (peptide bond absorbance), providing a complementary QC metric [1].

Trypsin Activity Verification Substrate

The defined single trypsin cleavage site (C-terminal to Lys¹) and the predictable masses of the resulting digestion fragments make this hexapeptide a convenient substrate for verifying trypsin activity and specificity in proteomics sample preparation workflows [1]. Complete digestion should yield only two fragments: free Lys and the pentapeptide GLATV. The appearance of additional peaks in LC-MS analysis indicates either incomplete digestion (intact substrate peak at m/z 587.7) or non-specific cleavage products, providing a straightforward diagnostic for trypsin quality control prior to proteomic experiments [1].

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